Tetrazine-Ph-NHCO-PEG6-NH-Boc
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Overview
Description
Tetrazine-Ph-NHCO-PEG6-NH-Boc is a polyethylene glycol (PEG)-based PROTAC linker. It is a click chemistry reagent containing a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene (TCO) groups . This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrazine-Ph-NHCO-PEG6-NH-Boc involves multiple steps, starting with the preparation of the tetrazine group, followed by the attachment of the PEG6 linker and the Boc-protected amine group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tetrazine-Ph-NHCO-PEG6-NH-Boc primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction with TCO-containing molecules . This reaction is highly selective and efficient, making it ideal for bioconjugation and other applications.
Common Reagents and Conditions
The common reagents used in these reactions include TCO-containing molecules, organic solvents, and catalysts. The reaction conditions typically involve mild temperatures and neutral pH to ensure high selectivity and efficiency .
Major Products
The major products formed from these reactions are bioconjugates, where the tetrazine group of this compound reacts with the TCO group of another molecule, forming a stable covalent bond .
Scientific Research Applications
Tetrazine-Ph-NHCO-PEG6-NH-Boc has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules
Medicine: Utilized in the development of targeted therapies for various diseases, including cancer
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
Tetrazine-Ph-NHCO-PEG6-NH-Boc exerts its effects through the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with TCO-containing molecules, forming a stable covalent bond. This reaction is highly selective and efficient, making it ideal for targeted protein degradation and bioconjugation .
Comparison with Similar Compounds
Tetrazine-Ph-NHCO-PEG6-NH-Boc is unique due to its combination of a tetrazine group, PEG6 linker, and Boc-protected amine group. Similar compounds include other PEG-based PROTAC linkers and click chemistry reagents, such as:
- Tetrazine-PEG4-NH-Boc
- Tetrazine-PEG8-NH-Boc
- Tetrazine-PEG12-NH-Boc
These compounds share similar properties but differ in the length of the PEG linker and the presence of other functional groups, which can affect their reactivity and applications .
Properties
Molecular Formula |
C29H46N6O9 |
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Molecular Weight |
622.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C29H46N6O9/c1-29(2,3)44-28(37)30-9-11-39-13-15-41-17-19-43-21-20-42-18-16-40-14-12-38-10-8-26(36)31-22-24-4-6-25(7-5-24)27-34-32-23-33-35-27/h4-7,23H,8-22H2,1-3H3,(H,30,37)(H,31,36) |
InChI Key |
QCECJBAQKXRDKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)C2=NN=CN=N2 |
Origin of Product |
United States |
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